1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-
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Overview
Description
1,1’-Biphenyl, 3’-chloro-2,5-dimethyl- is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 3’ position and two methyl groups at the 2 and 5 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3’-chloro-2,5-dimethyl- can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 3’-chloro-2,5-dimethyl- often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 3’-chloro-2,5-dimethyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls.
Oxidation: Products include biphenyl quinones.
Reduction: Products include dihydro biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 3’-chloro-2,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3’-chloro-2,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug development or as a catalyst in chemical reactions.
Comparison with Similar Compounds
- 1,1’-Biphenyl, 2-chloro- : Similar structure but with the chlorine atom at the 2 position.
- 1,1’-Biphenyl, 3,5-dimethyl- : Similar structure but without the chlorine atom.
Uniqueness: 1,1’-Biphenyl, 3’-chloro-2,5-dimethyl- is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
86949-86-2 |
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Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9H,1-2H3 |
InChI Key |
FAOYZPDSXWBQOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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